Trimethylolpropane trioleate
Overview
Description
Trimethylolpropane trioleate (TMPTO) is utilized as a high-performance base fluid in various industries, including hydraulic fluids, two-stroke engine oils, and metalworking fluids . It exhibits a high viscosity index, excellent low-temperature properties, and lubricity .
Synthesis Analysis
TMPTO is synthesized by the esterification of oleic acid with trimethylolpropane (TMP) without solvent in the presence of a solid acid catalyst . The synthesized TMPTO is characterized by infrared spectroscopy .Molecular Structure Analysis
The molecular structure of TMPTO is confirmed using Fourier transformation infrared (FTIR), proton, and carbon nuclear magnetic resonance (1H and 13C NMR) .Chemical Reactions Analysis
TMPTO is derived from chemical reactions between Trimethylolpropane (TMP) and the methyl ester synthesized from plant oils . It is also chemically modified to produce hyperbranched nonaoleate trimethylolpropane (NOTMP) .Physical And Chemical Properties Analysis
TMPTO exhibits excellent viscosity-temperature property, low-temperature fluidity, high flash point, good foaming stability, hydrolytic stability, and lubricity . Its molecular formula is C60H110O6 .Scientific Research Applications
Bio-lubricant in Metalworking Fluids
- Application Summary: TMPTO, a polyol ester with a biodegradation rate exceeding 90%, is used as a base oil for bio-lubricants. Its excellent physicochemical properties make TMPTO-based bio-lubricants suitable for metalworking fluids, such as in hydraulics, chains, and machines .
- Methods of Application: TMPTO is derived from chemical reactions between Trimethylolpropane (TMP) and the methyl ester synthesized from plant oils such as palm and Jatropha curcas. With the addition of hexagonal boron nitride (hBN) nanoparticles, it is expected to improve its heat transfer capability .
- Results or Outcomes: The study predicts the thermal conductivity of TMPTO with various hBN nanoparticles concentration using the molecular dynamics simulation method. The best thermal conductivity value is around 0.255 – 0.375 W/mK, which is performed by TPMTO with a 0.4% hBN addition .
Tribological Investigations
- Application Summary: TMPTO-based lubricants with different additives are investigated for their tribological performances .
- Methods of Application: Five lubricating blends along with TMPTO-based oil with variable additives were evaluated for their tribological performances using ASTM standards. The top three best-performing oils were further investigated for possible physical or chemical synergies among lube oils, additives, and ball surface using Scanning Electron Microscopy (SEM). The molecule structures of TMPTO-based lube oils were confirmed using Fourier Transform Infrared Spectroscopy (FTIR) .
- Results or Outcomes: The wear preventive and extreme pressure characteristics of different TMPTO-based samples were evaluated and compared for compatibility and synergy of additives. Morphological analysis of SEM images was used to understand the wear behavior of the worn surfaces .
Fire Resistant & Biodegradable Hydraulic Fluids
- Application Summary: TMPTO is used in the formulation of environmentally-friendly hydraulic fluids due to its excellent lubricating property, high viscosity index, fire resistance, and high biodegradability .
- Methods of Application: TMPTO is used as a synthetic ester base fluid for ISO 46 fire resistant hydraulic oil .
- Results or Outcomes: The use of TMPTO in hydraulic fluids results in a product that is safer for the environment and has superior performance characteristics compared to traditional mineral oil-based hydraulic fluids .
Metalworking Fluids
- Application Summary: TMPTO is used in the formulation of metalworking fluids for applications such as steel milling, grinding, cutting oils, hot or cold rolling oils, and drawing lubricants .
- Methods of Application: TMPTO is used as a base oil in the formulation of these fluids, often in combination with various additives to enhance performance .
- Results or Outcomes: The use of TMPTO in metalworking fluids results in a product that is safer for the environment and has superior performance characteristics compared to traditional mineral oil-based metalworking fluids .
Food-Grade Lubricant
- Application Summary: TMPTO is used in the formulation of food-grade lubricants due to its low toxicity and excellent biodegradability .
- Methods of Application: TMPTO is used as a base oil in the formulation of these lubricants, often in combination with various additives to enhance performance .
- Results or Outcomes: The use of TMPTO in food-grade lubricants results in a product that is safer for the environment and has superior performance characteristics compared to traditional mineral oil-based lubricants .
Drilling Fluid
- Application Summary: TMPTO is used in the formulation of drilling fluids for applications in the oil and gas industry .
- Methods of Application: TMPTO is used as a base oil in the formulation of these fluids, often in combination with various additives to enhance performance .
- Results or Outcomes: The use of TMPTO in drilling fluids results in a product that is safer for the environment and has superior performance characteristics compared to traditional mineral oil-based drilling fluids .
Safety And Hazards
properties
IUPAC Name |
2,2-bis[[(Z)-octadec-9-enoyl]oxymethyl]butyl (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H110O6/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-57(61)64-54-60(8-4,55-65-58(62)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)56-66-59(63)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h27-32H,5-26,33-56H2,1-4H3/b30-27-,31-28-,32-29- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGGRPUPMPLZNT-PGEUSFDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(COC(=O)CCCCCCC/C=C\CCCCCCCC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H110O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4028044 | |
Record name | 2-Ethyl-2-(((1-oxooleyl)oxy)methyl)-1,3-propanediyl dioleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4028044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
927.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 9-Octadecenoic acid (9Z)-, 1,1'-[2-ethyl-2-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Trimethylolpropane trioleate | |
CAS RN |
57675-44-2 | |
Record name | Trimethylolpropane trioleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57675-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylolpropane trioleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057675442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid (9Z)-, 1,1'-[2-ethyl-2-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethyl-2-(((1-oxooleyl)oxy)methyl)-1,3-propanediyl dioleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4028044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-2-[[(1-oxooleyl)oxy]methyl]-1,3-propanediyl dioleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLOLPROPANE TRIOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S448BZW2BR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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